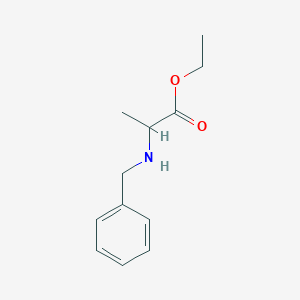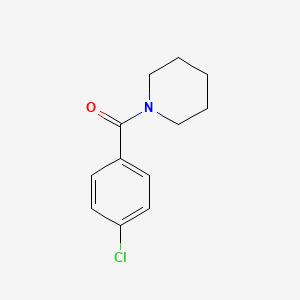![molecular formula C9H14ClN5O B1593694 1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3-(2-chloroethyl)urea CAS No. 42471-43-2](/img/structure/B1593694.png)
1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3-(2-chloroethyl)urea
描述
N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N’-(2-chloroethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an amino group and a methyl group, as well as a urea moiety linked to a chloroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N’-(2-chloroethyl)urea typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 4-amino-2-methylpyrimidine, is reacted with formaldehyde to form the intermediate 4-amino-2-methylpyrimidin-5-ylmethyl.
Urea Formation: The intermediate is then reacted with 2-chloroethyl isocyanate under controlled conditions to form the final product, N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N’-(2-chloroethyl)urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N’-(2-chloroethyl)urea can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted urea derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Hydrolysis: Formation of amines and carboxylic acids.
科学研究应用
N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N’-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N’-(2-chloroethyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or DNA synthesis, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N’-(2-chloroethyl)urea: Unique due to its specific substitution pattern and potential biological activity.
N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N’-(2-hydroxyethyl)urea: Similar structure but with a hydroxyethyl group instead of a chloroethyl group.
N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N’-(2-ethyl)urea: Similar structure but with an ethyl group instead of a chloroethyl group.
Uniqueness
N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N’-(2-chloroethyl)urea is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
IUPAC Name |
1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-3-(2-chloroethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5O/c1-6-13-4-7(8(11)15-6)5-14-9(16)12-3-2-10/h4H,2-3,5H2,1H3,(H2,11,13,15)(H2,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMQXFBFIPHWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314994 | |
| Record name | N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N'-(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42471-43-2 | |
| Record name | NSC290810 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N'-(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


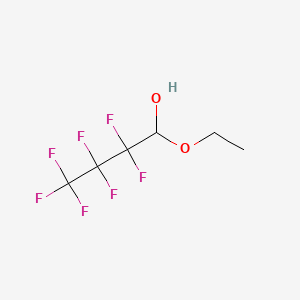
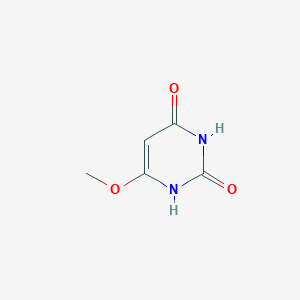

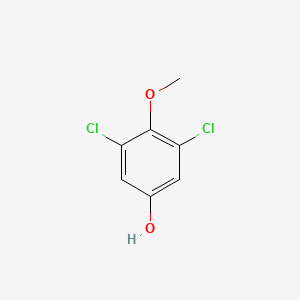
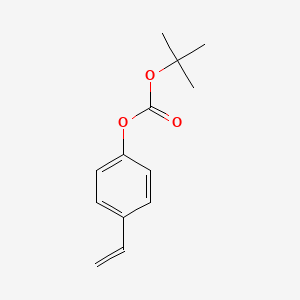
![Pyrazine, 2-[(methylthio)methyl]-](/img/structure/B1593620.png)

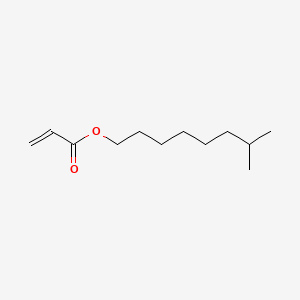
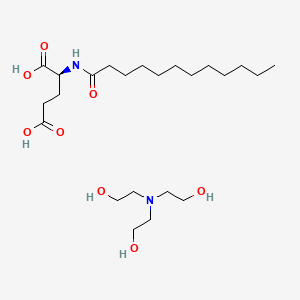
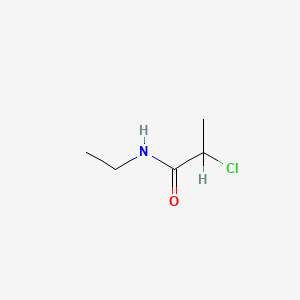
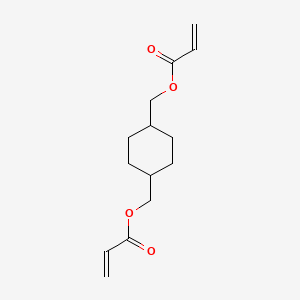
![6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B1593632.png)
